L-Proline-1-13C is a stable isotope-labeled variant of the amino acid L-Proline, where the carbon-13 isotope is specifically incorporated at the first carbon position. This compound is significant in various scientific research applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. L-Proline is one of the twenty standard amino acids essential for protein biosynthesis and plays a crucial role in several biochemical pathways, including those involved in cellular metabolism and cancer biology .
L-Proline-1-13C is classified as an isotopically labeled amino acid. It is derived from natural L-Proline, which has the chemical formula C₅H₉NO₂. The compound's molecular weight is approximately 116.12 g/mol. The labeled version is primarily used in research settings to trace metabolic pathways and protein interactions due to the unique properties of carbon-13 in NMR spectroscopy .
L-Proline-1-13C can be synthesized using several methods, with one common approach involving the use of carbon-13 labeled precursors. A notable method includes a Strecker synthesis that employs carbon-13 labeled formaldehyde, reacting it with ammonia and hydrogen cyanide to produce the amino acid .
Another method involves fermentation processes utilizing genetically modified microorganisms capable of incorporating carbon-13 into their metabolic pathways. This biotechnological approach allows for large-scale production of L-Proline-1-13C, which is subsequently extracted and purified using standard biochemical techniques .
A typical synthetic route may involve:
The molecular structure of L-Proline-1-13C retains the same basic framework as L-Proline but features a carbon-13 isotope at the first carbon position. The structural formula can be represented as follows:
In terms of NMR data, the incorporation of carbon-13 allows for distinct spectral characteristics that can be utilized to track its incorporation into proteins during biosynthesis .
L-Proline-1-13C participates in several chemical reactions typical of amino acids:
Common reagents utilized in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and dicyclohexylcarbodiimide for peptide bond formation .
The mechanism of action for L-Proline-1-13C primarily involves its incorporation into proteins during synthesis. The carbon-13 label enables researchers to trace metabolic pathways through nuclear magnetic resonance spectroscopy, allowing for detailed studies on protein structure and function.
During protein synthesis, L-Proline-1-13C interacts with various enzymes and proteins, influencing their structure and potentially altering cellular processes. For example, it serves as a substrate for proline dehydrogenase, which catalyzes its conversion into glutamate, thereby participating in metabolic pathways critical for cellular energy production and redox balance .
L-Proline-1-13C is a white crystalline solid at room temperature with a melting point similar to that of natural L-Proline. It is soluble in water due to its polar nature.
The compound exhibits typical amino acid properties, such as forming zwitterions in solution at physiological pH. Its stability under standard laboratory conditions makes it suitable for various experimental applications.
Relevant data includes:
L-Proline-1-13C has numerous applications in scientific research:
¹³C-MFA has revolutionized the quantification of intracellular metabolic fluxes by tracking carbon atom transitions through biochemical networks. Position-specific tracers like L-PROLINE (1-13C) (enriched at the carboxylic acid carbon; ≥99 atom% ¹³C) enable precise mapping of proline metabolism in complex biological systems [3] [7]. When administered to cells or organisms, this tracer integrates into metabolic pathways, generating ¹³C-labeled metabolites whose isotopic patterns reflect proline oxidation, synthesis, and interconversion fluxes [1] [4].
The power of ¹³C-MFA lies in its ability to resolve flux redundancies in metabolic networks. For example, proline metabolism intersects with the tricarboxylic acid (TCA) cycle via glutamate and α-ketoglutarate. Using L-PROLINE (1-13C), researchers can quantify:
A landmark study in burn patients utilized L-PROLINE (1-13C) in dual-tracer infusions to reveal pathological metabolic rewiring. Key findings included a threefold increase in proline oxidation and a 37% reduction in plasma proline concentrations compared to healthy controls, indicating a proline deficit linked to impaired wound healing [3]. Computational frameworks like the Elementary Metabolite Unit (EMU) method further enhance flux resolution by decomposing complex isotopomer distributions into measurable basis vectors [1] [10]. Software tools (Table 1) enable high-precision flux fitting from mass isotopomer distributions (MIDs).
Table 1: Key ¹³C-MFA Tools for Proline Flux Analysis
Software | Function | Proline-Specific Application |
---|---|---|
INCA | Isotopomer network modeling | Flux partitioning at proline-glutamate node |
Metran | Statistical flux estimation | Confidence interval calculation for oxidation flux |
OpenFLUX | Least-squares flux optimization | Proline synthesis rate quantification |
Experimental design principles require maintaining isotopic and metabolic steady states. For proline studies, this involves prolonged tracer infusion (>5 cell residence times) to ensure isotopic equilibrium, particularly critical due to rapid exchange between intracellular and extracellular proline pools [2] [4].
Positional labeling strategies dramatically impact the resolution of proline metabolic pathways. Carboxyl-labeled proline (L-PROLINE (1-13C)) exhibits distinct advantages over uniformly labeled ([U-¹³C]proline) or other position-specific tracers:
Table 2: Molecular Properties of L-PROLINE (1-13C)
Property | Value |
---|---|
Molecular Formula | C₄¹³CH₉NO₂ |
Molecular Weight | 116.12 g/mol |
CAS Number | 81202-06-4 |
Isotopic Purity | ≥99 atom% ¹³C |
Key Applications | PRODH activity assays, collagen synthesis studies |
In reductive carboxylation studies, L-PROLINE (1-13C) enabled discrimination between oxidative and reductive glutamine metabolism. When glutamine is metabolized reductively, its carboxyl carbon forms M+1 citrate. Proline derived from this pool retains ¹³C only if synthesized via reductive pathway activation [4] [10]. By contrast, [U-¹³C]proline introduces spectral overlap in mass isotopomer distributions, complicating flux deconvolution.
Tracer selection rules derived from EMU-based sensitivity analysis demonstrate that single-position labels optimize flux resolution for linear pathway segments. For proline-glutamate cycling, L-PROLINE (1-13C) outperforms [1,2-¹³C]glucose in quantifying:
SIRM workflows integrate multiple analytical platforms to track ¹³C-labeled proline and its metabolites with spatiotemporal resolution. Key innovations include:
Table 3: SIRM Workflow for Proline Metabolism Studies
Step | Method | Proline-Specific Adaptation |
---|---|---|
Biomass Hydrolysis | 6M HCl, 100°C, 24 hours | Preserves proline ring structure |
Amino Acid Extraction | Cation-exchange chromatography | Separates proline from hydroxyproline |
Derivatization | TBDMS | Generates volatile proline derivatives |
Data Correction | Natural isotope correction | Accounts for ²⁹Si/³⁰Si in TBDMS groups |
Parallel labeling with L-PROLINE (1-13C) and complementary tracers ([U-¹³C]glucose or [¹³C]glutamine) resolves pathway ambiguities. For instance, in Cyanothece bacteria, combining proline-¹³C with [¹³C]pyruvate revealed an alternate isoleucine synthesis pathway bypassing threonine, confirmed by ¹³C labeling in isoleucine’s Cα and Cβ positions [8].
Isotopically non-stationary MFA (INST-MFA) leverages dynamic labeling data from time-series samples. When applied to proline metabolism, this approach quantifies:
Machine learning tools like FluxML now predict optimal tracer combinations, identifying L-PROLINE (1-13C) + [3,4-¹³C]glucose as ideal for quantifying proline biosynthesis fluxes in cancer spheroids [10].
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